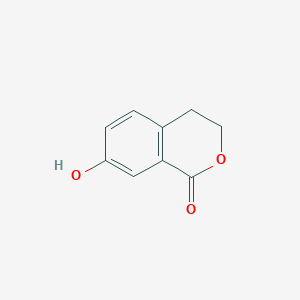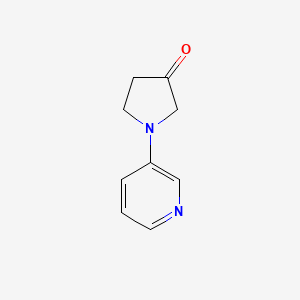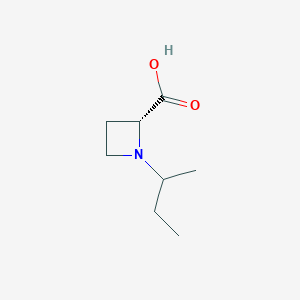
(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid: is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the most efficient methods for synthesizing azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction typically proceeds under photochemical conditions with high regio- and stereoselectivity.
Microwave-Assisted Synthesis: A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as solid support has been developed for the synthesis of azetidines.
Industrial Production Methods: Industrial production methods for azetidines often involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert azetidines into their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield azetidine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: Azetidines are used as building blocks in organic synthesis due to their strained ring structure, which makes them highly reactive and versatile intermediates .
Biology: In biological research, azetidines are studied for their potential as enzyme inhibitors and receptor modulators. Their unique structure allows them to interact with biological targets in specific ways.
Medicine: Azetidines have shown promise in medicinal chemistry as potential drug candidates. They are being investigated for their ability to modulate various biological pathways and for their potential therapeutic effects .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and other advanced materials. Their reactivity and structural properties make them valuable components in material science .
Mechanism of Action
The mechanism of action of (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar structural properties.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of a butan-2-yl group. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other azetidine derivatives and similar compounds.
Properties
CAS No. |
255883-27-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R)-1-butan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)9-5-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m1/s1 |
InChI Key |
OFLVIXDROQMQQM-COBSHVIPSA-N |
Isomeric SMILES |
CCC(C)N1CC[C@@H]1C(=O)O |
Canonical SMILES |
CCC(C)N1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)

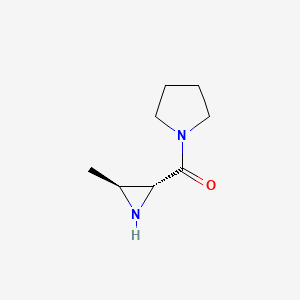

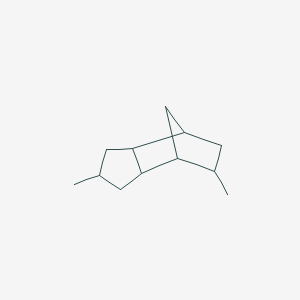
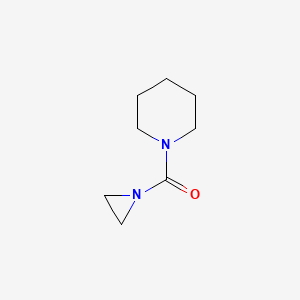

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
